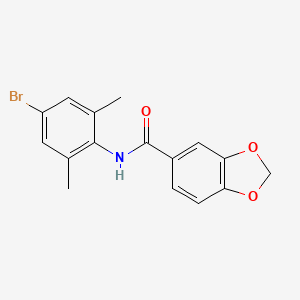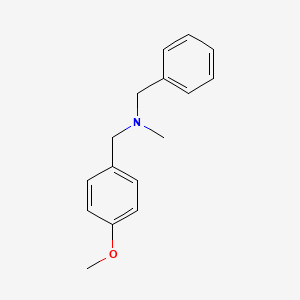![molecular formula C14H18ClN3O B5885328 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole, also known as TBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a selective inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole specifically targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole disrupts the normal functioning of the cell, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects on cells. In cancer cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In normal cells, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have protective effects against oxidative stress and inflammation. 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have neuroprotective effects by enhancing synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its specificity towards CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the likelihood of off-target effects and toxicity. However, one limitation of using 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is its relatively low potency compared to other protein kinase inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole research. One direction is to investigate the potential of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole as a therapeutic agent for cancer and other diseases. Another direction is to explore the role of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole on cellular processes and signaling pathways.
Métodos De Síntesis
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole is synthesized through a multistep reaction process that involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloroethyl-triazole in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurobiology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, 1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been used to investigate the role of protein kinases in the regulation of immune cell function.
Propiedades
IUPAC Name |
1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-14(2,3)11-4-5-13(12(15)8-11)19-7-6-18-10-16-9-17-18/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQVNQTGWYMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butyl-2-chlorophenoxy)ethyl]-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
